molecular formula C6H5ClN2O2S B122169 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS No. 61727-33-1

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No. B122169
CAS RN: 61727-33-1
M. Wt: 204.63 g/mol
InChI Key: SEPCYCDQJZTPHO-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a synthetic intermediate used in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection . It has a molecular formula of C6H5ClN2O2S .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid consists of a pyrimidine ring substituted with a chlorine atom, a methylthio group, and a carboxylic acid group . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .


Physical And Chemical Properties Analysis

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid has a molecular weight of 204.63 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The XLogP3-AA is 1.5 .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in synthesizing β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which are significant for their unique structural properties (Grant, Seemann, & Winthrop, 1956).
  • It serves as a starting material for the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which have applications in developing fungicidal compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Chemical Transformations and Reactions

  • The compound is involved in the formation of metal-bearing and trifluoromethyl-substituted pyrimidines, a process important in the generation of complex organic molecules (Schlosser, Lefebvre, & Ondi, 2006).
  • It is also used in developing new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, contributing to advancements in heterocyclic chemistry (Santilli, Kim, & Wanser, 1971).

Novel Compound Synthesis

  • The compound has been utilized in the palladium-catalyzed synthesis of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, leading to the creation of novel heterocyclic systems (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Kinetic and Mechanistic Studies

  • Kinetic studies involving this compound, such as its oxidation by potassium dichromate in aqueous perchloric acid, contribute to understanding the behavior of pyrimidine derivatives under various chemical conditions (Padmini, Manju, & Sateesh, 2016).

Safety And Hazards

Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing . It is also recommended to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place . The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

properties

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPCYCDQJZTPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352401
Record name 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

CAS RN

61727-33-1
Record name 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(methylsulphanyl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Matheau-Raven, E Boulter, T Rogova… - Organic Letters, 2021 - ACS Publications
A general synthesis of N-protected primary α-amino 1,3,4-oxadiazoles, from N-carbamoyl imines, N-isocyaniminotriphenylphosphorane (NIITP), and carboxylic acids, is described. …
Number of citations: 7 pubs.acs.org
A Fouda, S Negi, O Zaremba, RS Gaidar… - Journal of Medicinal …, 2023 - ACS Publications
Retinoic acid receptor-related orphan receptor γ t (RORγt) is a nuclear receptor expressed in a variety of tissues and is a potential drug target for the treatment of inflammatory and auto-…
Number of citations: 3 pubs.acs.org
G Eller, W Holzer - Molecules, 2007 - mdpi.com
Starting from commercially available educts, a straightforward synthetic route to new heterocyclic building blocks is exemplified with the one-or two-step synthesis of tri-, tetra-, or …
Number of citations: 24 www.mdpi.com
D Matheau-Raven - 2022 - ora.ox.ac.uk
Chapter 1 introduces the chemistry of 1,3,4-oxadiazoles with a specific focus on currently available strategies, and methodologies for their synthesis. Five distinct synthetic approaches – …
Number of citations: 2 ora.ox.ac.uk

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